molecular formula C22H12F5N7O B14929292 5-(4-fluorophenyl)-N-[1-(4-fluorophenyl)-1H-1,2,4-triazol-3-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

5-(4-fluorophenyl)-N-[1-(4-fluorophenyl)-1H-1,2,4-triazol-3-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B14929292
M. Wt: 485.4 g/mol
InChI Key: CRYKDAUSIHNFLJ-UHFFFAOYSA-N
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Description

5-(4-fluorophenyl)-N-[1-(4-fluorophenyl)-1H-1,2,4-triazol-3-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound with a unique structure that includes fluorophenyl, triazolyl, and pyrazolopyrimidine groups

Preparation Methods

The synthesis of 5-(4-fluorophenyl)-N-[1-(4-fluorophenyl)-1H-1,2,4-triazol-3-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the pyrazolopyrimidine core, followed by the introduction of the fluorophenyl and triazolyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining the quality of the final product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and triazolyl groups, leading to the formation of various substituted products.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-(4-fluorophenyl)-N-[1-(4-fluorophenyl)-1H-1,2,4-triazol-3-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

When compared to similar compounds, 5-(4-fluorophenyl)-N-[1-(4-fluorophenyl)-1H-1,2,4-triazol-3-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide stands out due to its unique combination of fluorophenyl, triazolyl, and pyrazolopyrimidine groups. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and overall structure, leading to different properties and applications.

Properties

Molecular Formula

C22H12F5N7O

Molecular Weight

485.4 g/mol

IUPAC Name

5-(4-fluorophenyl)-N-[1-(4-fluorophenyl)-1,2,4-triazol-3-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C22H12F5N7O/c23-13-3-1-12(2-4-13)16-9-18(22(25,26)27)34-19(29-16)10-17(31-34)20(35)30-21-28-11-33(32-21)15-7-5-14(24)6-8-15/h1-11H,(H,30,32,35)

InChI Key

CRYKDAUSIHNFLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)NC4=NN(C=N4)C5=CC=C(C=C5)F)F

Origin of Product

United States

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